molecular formula C9H6F3NO2 B6244118 1-nitro-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene CAS No. 1207682-10-7

1-nitro-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene

Cat. No.: B6244118
CAS No.: 1207682-10-7
M. Wt: 217.1
InChI Key:
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Description

1-nitro-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene is an organic compound characterized by a nitro group attached to a benzene ring, which is further substituted with a trifluoropropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-nitro-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene typically involves the nitration of a suitable precursor, followed by the introduction of the trifluoropropenyl group. One common method includes:

    Nitration of Benzene Derivative: The starting material, such as 3-bromobenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.

    Substitution Reaction: The nitrobenzene derivative is then subjected to a substitution reaction with a trifluoropropenyl halide (e.g., trifluoropropenyl bromide) in the presence of a base like potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and substitution reactions to enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-nitro-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as halogenation or sulfonation.

    Nucleophilic Substitution: The trifluoropropenyl group can be involved in nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Electrophilic Substitution: Halogens (e.g., chlorine or bromine) with a Lewis acid catalyst like aluminum chloride.

    Nucleophilic Substitution: Strong bases such as sodium hydroxide or potassium carbonate.

Major Products

    Reduction: 1-amino-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene.

    Electrophilic Substitution: Halogenated or sulfonated derivatives of the original compound.

    Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-nitro-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene has several applications in scientific research:

    Materials Science: Used as a precursor in the synthesis of advanced materials with unique electronic properties.

    Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.

    Organic Synthesis: Serves as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-nitro-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene depends on its application. In reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. In electrophilic substitution, the electron-withdrawing nitro group directs incoming electrophiles to the meta position on the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    1-nitro-4-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene: Similar structure but with the trifluoropropenyl group at the para position.

    1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene: Similar structure but with the trifluoropropenyl group at the ortho position.

Uniqueness

1-nitro-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene is unique due to the specific positioning of the nitro and trifluoropropenyl groups, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

1207682-10-7

Molecular Formula

C9H6F3NO2

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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